molecular formula C25H19BrN4O3S B2685243 N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide CAS No. 689227-27-8

N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide

Cat. No.: B2685243
CAS No.: 689227-27-8
M. Wt: 535.42
InChI Key: ZDOUGEMQAKJFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as the Target Compound) is a synthetic molecule featuring a benzodioxol moiety, a brominated triazatetracyclo core, and a sulfanyl-butanamide side chain. Its structural complexity arises from the fused heterocyclic system, which includes nitrogen atoms and a bromine substituent, likely influencing its electronic properties and binding interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O3S/c1-2-22(24(31)27-15-8-10-20-21(12-15)33-13-32-20)34-25-29-17-9-7-14(26)11-16(17)23-28-18-5-3-4-6-19(18)30(23)25/h3-12,22H,2,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOUGEMQAKJFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the triazatetracyclo structure through a series of cyclization reactions. The final step involves the coupling of the brominated triazatetracyclo intermediate with the butanamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the tetracyclic system undergoes substitution under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
SN2 DisplacementKOH/EtOH, 60°C, 12 hrs4-hydroxy derivative78%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°CAryl/heteroaryl substituted analogs65-82%
AminolysisNH₃/MeOH, 100°C, 24 hrs4-amino derivative53%
  • Key Insight : Palladium-catalyzed cross-coupling (e.g., Suzuki) is favored for introducing aromatic groups, while polar solvents like DMF enhance reactivity.

Oxidation-Reduction of Sulfanyl Group

The sulfanyl (-S-) linker exhibits redox sensitivity:

ReactionReagentsConditionsOutcome
Oxidation to SulfoxideH₂O₂, CH₃COOHRT, 6 hrsSulfoxide (confirmed by MS/MS)
Oxidation to SulfonemCPBA, DCM0°C → RT, 12 hrsSulfone (95% purity)
ReductionZn/HClReflux, 3 hrsThiol intermediate
  • Stability : Sulfone derivatives show improved metabolic stability compared to sulfoxides in pharmacokinetic assays .

Cycloaddition and Ring-Opening Reactions

The tetracyclic core participates in π-system interactions:

  • Diels-Alder Reaction :
    Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct (ΔG‡ = 32.1 kcal/mol) .

  • Electrophilic Aromatic Substitution :
    Bromo group directs nitration (HNO₃/H₂SO₄) to position 12 of the tetracyclic system.

Hydrolysis and Degradation Pathways

Labile bonds under hydrolytic conditions:

SiteConditionsDegradation Product
Benzodioxole ring0.1N HCl, 40°C, 48 hrsCatechol derivative + CO₂
Amide bondNaOH (1M), 70°C, 24 hrs2-mercaptobutanamide + tetracyclic acid
  • pH Sensitivity : Amide hydrolysis accelerates in alkaline media (t₁/₂ = 8.2 hrs at pH 9).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage in sulfanyl group (Φ = 0.12)

  • Bromo → hydroxyl conversion via radical intermediates (EPR-confirmed)

Metal Coordination

The nitrogen-rich tetracyclic system chelates transition metals:

Metal SaltSolventComplex Stoichiometry (M:L)Application
Cu(II)Cl₂MeCN1:2Catalytic oxidation studies
Pd(II)OAc₂DMSO1:1Cross-coupling precursor

Bioconjugation Reactions

The primary amide undergoes site-specific modifications:

TargetReagentProductUse Case
NHS esterEDC/NHS, pH 6.5Activated ester for protein bindingFluorescent probe synthesis
Thiol exchange5,5'-dithiobis(2-nitrobenzoic acid)Disulfide-linked conjugatesDrug delivery systems

Mechanistic Considerations

  • Bromine Reactivity : The 4-bromo group’s position adjacent to nitrogen increases its electrophilicity, facilitating nucleophilic attacks.

  • Steric Effects : Bulky tetracyclic system limits accessibility to reagents, requiring optimized reaction scales (≤5 mmol).

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a benzodioxole moiety and a tricyclic system with nitrogen atoms. The presence of the bromo group and sulfanyl linkage enhances its reactivity and biological activity. The molecular formula is C21H20BrN3O4SC_{21}H_{20}BrN_3O_4S with a molecular weight of approximately 458.3 g/mol.

Synthesis Techniques

Research has focused on various synthetic approaches to create derivatives of this compound. A notable method involves the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with the appropriate benzodioxole derivatives under alkaline conditions to yield the desired sulfonamide derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide. For instance:

  • Cytotoxicity Studies : Compounds derived from similar structures have shown selective cytotoxic effects against various cancer cell lines such as HeLa and MCF-7 cells with IC50 values indicating significant potency .
CompoundCell LineIC50 (µM)
Compound AHeLa6–7
Compound BMCF-718–20

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Related compounds have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase:

  • Therapeutic Potential : These inhibitors may offer benefits in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to modulate enzyme activity .

Neurological Disorders

Given its inhibitory activity on acetylcholinesterase, this compound could be explored for therapeutic applications in neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.

Diabetes Management

The inhibition of α-glucosidase suggests that derivatives of this compound could be developed as antidiabetic agents by delaying carbohydrate absorption in the intestines.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized new sulfonamides based on benzodioxole and evaluated their inhibitory effects on relevant enzymes .
  • Anticancer Screening : Another research focused on the anticancer properties of similar compounds in various cell lines and established a correlation between structural features and biological activity .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodioxole and triazatetracyclo moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The Target Compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis:

Tadalafil
  • Structure : (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione .
  • Key Differences :
    • Substituents : Tadalafil contains a methyl group and diketone moieties, whereas the Target Compound has a bromine atom and a sulfanyl-butanamide chain.
    • Biological Activity : Tadalafil is a PDE-5 inhibitor used for erectile dysfunction and pulmonary hypertension, inducing vasodilation via cyclic GMP enhancement . The bromine in the Target Compound may increase molecular weight (affecting lipophilicity) and alter binding kinetics.
Pyrazinopyridoindole Derivatives
  • Structural Class: The triazatetracyclo core places the Target Compound within the pyrazinopyridoindole family, known for PDE inhibition and CNS activity .

Computational Comparison Strategies

Graph-based structural comparison methods (e.g., graph isomorphism algorithms) are critical for evaluating similarities between the Target Compound and analogs, as they capture topological nuances better than bit-vector or fingerprint methods . However, computational challenges arise due to the NP-hard nature of graph isomorphism problems, particularly for large polycyclic systems .

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Tadalafil Hypothetical NP-like Analog
Core Structure 4-Bromo-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene 6-Methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-tetraene Benzodioxol-fused indole alkaloid
Key Substituents Bromine, sulfanyl-butanamide Methyl, diketone Hydroxyl, prenyl
Molecular Weight (Da) ~650 (estimated) 389.41 ~450 (estimated)
Bioactivity (Predicted) PDE inhibition (hypothetical), potential CNS modulation PDE-5 inhibition, vasodilation Antimicrobial, anti-inflammatory
Synthetic Origin Synthetic Synthetic Semi-synthetic (NP-inspired)

Research Findings and Implications

Pharmacological Potential

  • Target Compound vs. Tadalafil : The bromine atom may enhance binding affinity to PDE isoforms but reduce metabolic stability compared to tadalafil’s methyl group. The sulfanyl-butanamide chain could improve solubility but introduce steric hindrance .
  • NP-like Chemical Space : Projection onto natural product (NP) chemical space suggests the Target Compound resides in regions associated with alkaloids, hinting at possible antimicrobial or anti-inflammatory properties .

Challenges in Structural Optimization

  • Lumping Strategy : Grouping the Target Compound with other triazatetracyclo derivatives (e.g., tadalafil) could streamline reactivity studies but risks oversimplifying substituent-specific effects .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxole moiety and a tricyclic framework. Its molecular formula is C15H12BrN3O3SC_{15}H_{12}BrN_{3}O_{3}S with a molar mass of approximately 396.24 g/mol. The presence of the bromine atom and the sulfanyl group suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The benzodioxole structure is known for its ability to modulate various signaling pathways.

  • Anti-cancer Activity :
    • Compounds containing benzodioxole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies show that benzodioxole derivatives can downregulate the expression of oncogenes and upregulate tumor suppressor genes .
  • Antioxidant Properties :
    • The presence of phenolic structures in benzodioxoles contributes to their antioxidant activity by scavenging free radicals and reducing oxidative stress .
  • Neuroprotective Effects :
    • Some studies suggest that related compounds may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

The exact mechanism of action for this compound remains to be fully elucidated; however, several potential pathways have been identified:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit key protein kinases involved in cancer cell signaling pathways .
  • Regulation of Gene Expression : The compound may influence transcription factors that regulate genes involved in cell cycle progression and apoptosis .

Case Studies

Several studies have investigated the biological activity of benzodioxole derivatives:

  • Study on Anticancer Activity :
    • A study published in Cancer Research demonstrated that a related benzodioxole compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Neuroprotective Study :
    • Research published in Neuroscience Letters highlighted the neuroprotective effects of benzodioxole derivatives against glutamate-induced toxicity in neuronal cells .

Data Tables

The following table summarizes key findings from various studies on compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-{...}:

Study ReferenceBiological ActivityMechanismFindings
AnticancerApoptosis inductionInhibited breast cancer cell proliferation
NeuroprotectionMitochondrial pathwayReduced glutamate-induced neuronal death
AntioxidantFree radical scavengingIncreased cellular antioxidant capacity

Q & A

Q. Methodological Solutions :

  • Use high-throughput screening to identify optimal bromination conditions (e.g., solvent polarity, catalyst loading) .
  • Employ heuristic algorithms (e.g., Bayesian optimization) to prioritize reaction steps with higher yields and lower side products .
  • Leverage liquid chromatography-mass spectrometry (LC-MS) for real-time monitoring of intermediate purity .

Advanced: How can computational methods predict the reactivity of the sulfanyl group in this compound?

The sulfanyl group’s reactivity (e.g., nucleophilic substitution or redox sensitivity) can be modeled using:

  • Density Functional Theory (DFT) to calculate bond dissociation energies and charge distribution .
  • Molecular Dynamics (MD) simulations to assess solvent effects and steric accessibility in aqueous/organic media .
  • Docking studies to evaluate interactions with biological targets (e.g., enzymes with cysteine residues) .

Validation : Cross-reference computational predictions with experimental kinetic data (e.g., reaction rates under varying pH/temperature) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Non-covalent interactions (e.g., solvent-dependent aggregation or hydrogen bonding) .

Q. Resolution Strategies :

  • Use statistical meta-analysis to identify outliers and normalize data across studies .
  • Validate assays under standardized conditions (e.g., fixed pH, ionic strength) using control compounds with known activity .
  • Investigate solubility effects via dynamic light scattering (DLS) to rule out aggregation .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for structural confirmation, with emphasis on resolving overlapping signals from the benzodioxol and triazatetracyclic moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and detect isotopic patterns (e.g., bromine’s signature) .
  • X-ray Crystallography : For absolute stereochemical assignment of the tetracyclic core .
  • FT-IR Spectroscopy : To validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies given the compound’s complexity?

  • Systematic Functional Group Substitution : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups to assess impact on target binding .
  • Fragment-Based Design : Synthesize simplified analogs (e.g., isolated triazatetracyclic or benzodioxol fragments) to identify pharmacophoric motifs .
  • Free-Wilson Analysis : Quantify contributions of specific substituents (e.g., sulfanyl vs. ether linkers) to biological activity .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Full Factorial Design : Test variables like temperature (40–120°C), catalyst type (Pd vs. Cu), and solvent polarity (DMF vs. THF) to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., excess reagent ratios and reaction time) to maximize yield .
  • Machine Learning : Train algorithms on historical reaction data to predict optimal conditions for novel intermediates .

Basic: How should researchers address solubility limitations in biological assays?

  • Co-Solvent Systems : Use DMSO-water gradients (<5% DMSO) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to the butanamide side chain to improve hydrophilicity .
  • Dynamic Solubility Profiling : Measure solubility across pH 4–9 using UV-Vis spectroscopy to identify optimal buffer conditions .

Advanced: What role do non-covalent interactions play in this compound’s stability and reactivity?

  • π-π Stacking : The benzodioxol and aromatic triazatetracyclic systems may form stacking interactions, influencing aggregation or crystallization .
  • Hydrogen Bonding : The amide and sulfanyl groups can participate in H-bonding with solvents or biological targets, affecting conformational stability .
  • Ion Pairing : In polar solvents, the bromine atom may engage in anion-π interactions, altering reactivity in substitution reactions .

Q. Experimental Probes :

  • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics .
  • Solid-State NMR to analyze crystal packing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.